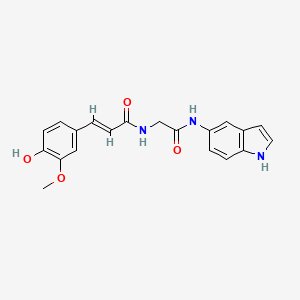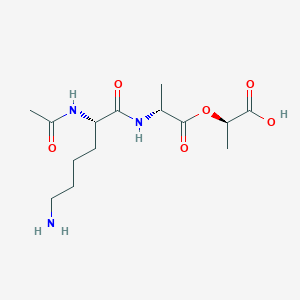
Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-Bag Cell Peptide (1-8) is a peptide fragment derived from the alpha-bag cell peptide. It is an NH2-terminal fragment that plays a significant role in inhibiting the left upper quadrant neurons and the depolarization of bag cells . This peptide is particularly notable for its involvement in the modulation of neuronal activity, making it a subject of interest in neurophysiological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-Bag Cell Peptide (1-8) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of a-Bag Cell Peptide (1-8) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the peptide .
Chemical Reactions Analysis
Types of Reactions: a-Bag Cell Peptide (1-8) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents such as HBTU or HATU.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
a-Bag Cell Peptide (1-8) has a wide range of applications in scientific research:
Neurophysiology: It is used to study the modulation of neuronal activity and the mechanisms underlying neuronal inhibition and depolarization.
Pharmacology: The peptide is employed in drug development and testing, particularly in the context of neuroactive compounds.
Biochemistry: Researchers use a-Bag Cell Peptide (1-8) to investigate protein-peptide interactions and the structural properties of peptides.
Medicine: Potential therapeutic applications include the development of treatments for neurological disorders.
Mechanism of Action
a-Bag Cell Peptide (1-8) exerts its effects by directly modulating the excitability of bag cell neurons. It influences cyclic adenosine monophosphate (cAMP) levels and voltage-dependent potassium currents. The peptide acts on autoreceptors on bag cell neurons, leading to the inhibition of ongoing discharges and the enhancement of inwardly rectifying potassium currents . This modulation of neuronal activity is crucial for the termination of discharge in bag cell neurons .
Comparison with Similar Compounds
a-Bag Cell Peptide (1-7): Another NH2-terminal fragment of alpha-bag cell peptide with similar inhibitory effects on neurons.
a-Bag Cell Peptide (1-9): A longer fragment that also modulates neuronal activity but with different potency and duration of action.
Uniqueness: a-Bag Cell Peptide (1-8) is unique due to its specific sequence and the precise modulation of neuronal activity it provides. Its ability to inhibit left upper quadrant neurons and prevent depolarization of bag cells distinguishes it from other fragments .
Properties
Molecular Formula |
C47H72N14O11 |
|---|---|
Molecular Weight |
1009.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C47H72N14O11/c1-26(2)22-33(57-39(65)32(13-8-20-54-47(51)52)56-43(69)37-14-9-21-61(37)44(70)27(3)48)40(66)55-31(12-7-19-53-46(49)50)38(64)58-34(23-28-10-5-4-6-11-28)41(67)59-35(24-29-15-17-30(63)18-16-29)42(68)60-36(25-62)45(71)72/h4-6,10-11,15-18,26-27,31-37,62-63H,7-9,12-14,19-25,48H2,1-3H3,(H,55,66)(H,56,69)(H,57,65)(H,58,64)(H,59,67)(H,60,68)(H,71,72)(H4,49,50,53)(H4,51,52,54)/t27-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
PBLYKJCUCWCMAV-IFUGPJDHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)




![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)





![(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)
